molecular formula C18H18ClN5O2S B2514117 N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide CAS No. 1251676-96-6

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide

Cat. No.: B2514117
CAS No.: 1251676-96-6
M. Wt: 403.89
InChI Key: RKPMMZSCKYXLKX-UHFFFAOYSA-N
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Description

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H18ClN5O2S and its molecular weight is 403.89. The purity is usually 95%.
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Scientific Research Applications

Subheading Utilization in Positron Emission Tomography (PET) Imaging

N-(5-chloro-2-methoxyphenyl)-2-((6-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-4-yl)thio)acetamide derivatives have been studied for their potential use in PET imaging. The fluoroethoxy and fluoropropoxy substituted derivatives of this compound, namely PBR102 and PBR111, alongside others like PBR099 and PBR146, were synthesized and demonstrated high in vitro affinity and selectivity for peripheral benzodiazepine receptors (PBRs). These compounds showed promise as imaging agents for PBR expression in neurodegenerative disorders due to their ability to bind selectively to PBRs, as evidenced by biodistribution studies in rats (Fookes et al., 2008).

Subheading Pharmacological Applications and Antipsychotic Properties

A compound structurally related to this compound, specifically (5-Amino-1,3-dimethyl-1H-pyrazol-4-yl)(2-fluorophenyl)methanone, exhibited an antipsychotic-like profile in behavioral tests predictive of antipsychotic efficacy. This compound and its analogs, which share a novel pharmacology, acted via a nondopaminergic mechanism and did not bind to dopamine receptors in vitro or alter striatal dopamine metabolism in vivo, marking them as potential antipsychotic agents with a unique mode of action (Wise et al., 1986).

Subheading Antiulcer and Cytoprotective Activity

Derivatives of the core structure of this compound, such as 4-methoxy-6-methyl-2-(1H-pyrazol-1-yl)pyrimidine, were studied for their antiulcer activity. One particular derivative showed significant inhibition of HCl-ethanol-induced and water-immersion stress-induced ulcers in rats, displaying potent cytoprotective antiulcer activity with low acute toxicity (Ikeda et al., 1996).

Properties

IUPAC Name

N-(5-chloro-2-methoxyphenyl)-2-[6-(3,5-dimethylpyrazol-1-yl)pyrimidin-4-yl]sulfanylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18ClN5O2S/c1-11-6-12(2)24(23-11)16-8-18(21-10-20-16)27-9-17(25)22-14-7-13(19)4-5-15(14)26-3/h4-8,10H,9H2,1-3H3,(H,22,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RKPMMZSCKYXLKX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1C2=CC(=NC=N2)SCC(=O)NC3=C(C=CC(=C3)Cl)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

403.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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